molecular formula C7H10N4O4S B12531879 Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate CAS No. 667421-04-7

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate

Cat. No.: B12531879
CAS No.: 667421-04-7
M. Wt: 246.25 g/mol
InChI Key: PCDPHLIFYPIOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 1-nitroethyl group at position 3 and an ethyl carbamate moiety at position 3. The ethyl carbamate group may influence solubility and biological interactions, making this compound relevant in agrochemical or pharmaceutical research.

Properties

CAS No.

667421-04-7

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

IUPAC Name

ethyl N-[3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate

InChI

InChI=1S/C7H10N4O4S/c1-3-15-7(12)9-6-8-5(10-16-6)4(2)11(13)14/h4H,3H2,1-2H3,(H,8,9,10,12)

InChI Key

PCDPHLIFYPIOSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=NS1)C(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-nitroethane with thiosemicarbazide to form the intermediate 3-(1-nitroethyl)-1,2,4-thiadiazole. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .

Scientific Research Applications

Medicinal Chemistry

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate has garnered attention for its potential therapeutic properties. Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Antimicrobial Activity

A study conducted on a series of thiadiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Agricultural Science

In agricultural applications, this compound has been explored as a potential pesticide and herbicide. Its ability to inhibit specific enzymes in target pests can lead to effective pest management strategies.

Case Study: Pesticidal Efficacy

Research highlighted in agricultural journals shows that formulations containing this compound demonstrated effective control over common agricultural pests such as aphids and beetles. The compound's selective toxicity suggests it could be developed into an environmentally friendly pesticide.

The biological activity of this compound has been the subject of molecular modeling studies. These studies aim to understand the interaction between the compound and various biological targets.

Case Study: Molecular Docking Studies

Molecular docking simulations have shown that this compound can effectively bind to specific receptors involved in disease processes. This binding affinity suggests potential use in drug development targeting those receptors.

Mechanism of Action

The mechanism of action of Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The carbamate moiety can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

  • Substituents : Bromine at position 3, tert-butyl carbamate at position 4.
  • Molecular Weight : 280.14 g/mol .
  • Key Differences : Bromine is a better leaving group than nitroethyl, favoring nucleophilic substitution. The bulky tert-butyl group reduces solubility compared to the ethyl carbamate in the target compound.
  • Applications : Likely used in cross-coupling reactions due to bromine’s reactivity .

[3-(Trichloromethyl)-1,2,4-thiadiazol-5-yl]amine

  • Substituents : Trichloromethyl (electron-withdrawing) at position 3, amine at position 5.
  • Molecular Weight : 215.49 g/mol (C₃H₂Cl₃N₃S) .
  • Trichloromethyl’s lipophilicity may enhance membrane permeability compared to nitroethyl .

Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate

  • Substituents : Methylthio at position 5, methyl carbamate at position 3.
  • Molecular Weight : 205.26 g/mol .
  • The smaller methyl carbamate may confer higher volatility than ethyl carbamate .

Heterocyclic Carbamates with Varied Cores

Triazamate (Ethyl ester with 1,2,4-triazole core)

  • Structure : Ethyl ester, dimethylcarbamoyl, and tert-butyl groups on a triazole ring.
  • Molecular Weight : 314.4 g/mol .
  • Key Differences : The triazole ring is less electron-deficient than thiadiazole, reducing electrophilicity. The thioacetate moiety may degrade faster than nitroethyl under UV light, impacting environmental persistence .

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide

  • Substituents : Phenyl at position 3, indole carboxamide at position 5.
  • Key Differences : The carboxamide group facilitates hydrogen bonding, unlike carbamates. Phenyl’s aromaticity enhances π-π stacking, useful in drug design .

tert-Butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate

  • Structure: Oxadiazole core with dimethylamino and tert-butyl carbamate.
  • Molecular Weight : 256.3 g/mol .
  • Key Differences: Oxadiazole’s higher basicity compared to thiadiazole alters bioavailability. The dimethylamino group introduces pH-dependent solubility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Notable Properties
Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate Thiadiazole 1-Nitroethyl Ethyl carbamate Not reported High electrophilicity, potential agrochemical use
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate Thiadiazole Bromine tert-Butyl carbamate 280.14 Reactive in cross-coupling
Triazamate Triazole tert-Butyl Thioacetate, dimethylcarbamoyl 314.4 Pesticidal, UV-labile
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate Thiadiazole Methyl carbamate Methylthio 205.26 High polarizability

Biological Activity

Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate (CAS Number: 667421-04-7) is a compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4O4SC_7H_{10}N_4O_4S, with a molecular weight of approximately 246.25 g/mol. The compound features a thiadiazole ring, which is known for its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl carbamate with a suitable nitroalkane in the presence of a thiadiazole precursor. This process can be optimized through various reaction conditions to enhance yield and purity.

Biological Activities

This compound exhibits several biological activities:

1. Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae

In vitro studies have demonstrated that this compound inhibits bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

2. Antifungal Activity
Compounds containing the thiadiazole moiety have been reported to exhibit antifungal activity against pathogens such as Candida albicans. This compound's structure suggests potential efficacy in treating fungal infections .

3. Cytotoxicity
Preliminary investigations into the cytotoxic effects of this compound indicate that it may possess antitumor properties. Studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cell lines, suggesting a pathway for further research into its anticancer potential .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Thiadiazole Derivatives : A study conducted by Abbas et al. evaluated the antibacterial activity of newly synthesized thiadiazole derivatives against multiple bacterial strains using the agar diffusion method. The findings indicated promising results for compounds similar to this compound .
  • Antiviral Properties : Another research article explored the antiviral efficacy of various thiadiazole derivatives against HIV-1. The results suggested that modifications in the thiadiazole structure could enhance antiviral activity .

Comparative Table of Biological Activities

Activity TypeThis compoundRelated Compounds
AntimicrobialEffective against E. coli and S. aureusThiadiazole derivatives
AntifungalActive against Candida albicansOther thiadiazoles
CytotoxicityInduces apoptosis in cancer cellsVarious anticancer agents

Q & A

Q. What are the standard synthetic protocols for Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate, and how can purity be validated?

  • Methodological Answer : The synthesis of carbamate derivatives typically involves coupling reactions between thiadiazole intermediates and ethyl carbamate groups. For example, cyclization reactions using reagents like iodine and triethylamine in DMF have been employed to form thiadiazole cores . Post-synthesis, purity validation requires a combination of techniques:
  • Melting Point Analysis : Confirm consistency with literature values (e.g., 206–208°C for analogous compounds) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify structural integrity, focusing on characteristic signals for nitroethyl and carbamate groups .
  • HRMS : Validate molecular ion peaks ([M + H]+^+) to confirm molecular weight .

Q. How is the structural conformation of this compound resolved, particularly regarding tautomerism or stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving tautomerism. For example, SHELX software (e.g., SHELXL for refinement) can determine crystal parameters (triclinic P1P1 systems with specific a,b,ca, b, c values) and confirm annular tautomerism in carbamate-thiadiazole hybrids . Computational modeling (DFT calculations) complements experimental data to predict stable tautomeric forms .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Given ethyl carbamate’s carcinogenicity (IARC Group 2B), researchers should:
  • Use fume hoods and personal protective equipment (PPE) during synthesis .
  • Monitor workplace exposure via blood titration techniques to detect ethyl carbamate metabolites .
  • Follow disposal guidelines for carcinogenic waste, including neutralization before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : By-product formation (e.g., sulfur elimination in cyclization) can be mitigated by:
  • Solvent Optimization : Use acetonitrile for faster reaction kinetics (1–3 min reflux) to reduce side reactions .
  • Catalyst Screening : Test bases like triethylamine to enhance cyclization efficiency .
  • Real-Time Monitoring : Employ HPLC with fluorescence detection (pre-column derivatization using 9-xanthydrol) to track intermediates .

Q. What strategies resolve contradictions in bioactivity data (e.g., antimicrobial vs. null results)?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Address these by:
  • Standardized Assays : Use MIC (Minimum Inhibitory Concentration) protocols with controls like ciprofloxacin for bacterial studies .
  • Stability Testing : Assess compound degradation in DMSO or aqueous buffers via LC-MS over 24–72 hours .
  • Structural Analog Comparison : Compare with active analogs (e.g., 1,3,4-thiadiazole derivatives) to identify critical substituents .

Q. How can metabolic pathways and toxicity profiles be elucidated for in vivo studies?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) to identify CYP2E1-mediated oxidation products (e.g., vinyl carbamate) .
  • DNA Adduct Detection : Use LC-MS/MS to quantify 1,N6-ethenoadenosine adducts, a biomarker of carcinogenic potential .
  • Rodent Models : Administer subchronic doses (e.g., 50–100 mg/kg) and monitor liver/kidney histopathology .

Q. What computational methods predict binding affinity for target proteins (e.g., GSK-3β)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., GSK-3β ATP-binding pocket). Validate with co-crystallized ligands .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Corrogate substituent effects (e.g., nitroethyl vs. methyl groups) on inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.